2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring a cyclopentyl group, a piperazine ring, and a thiadiazole moiety
Mechanism of Action
Target of Action
It is suggested that this compound may interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
The exact mode of action of 2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one It is hypothesized that this compound may form hydrogen bonds with different targets, which could lead to changes in their function .
Pharmacokinetics
It is suggested that the presence of heterocyclic rings with nitrogen atoms in the compound could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of This compound It has been suggested that this compound may have cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine rings with the cyclopentyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties.
Uniqueness
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is unique due to its combination of a cyclopentyl group, a piperazine ring, and a thiadiazole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(9-11-3-1-2-4-11)17-7-5-16(6-8-17)12-10-14-19-15-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULQPZZXNJUWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.